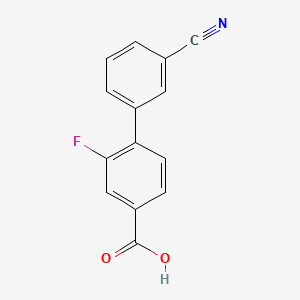

4-(3-Cyanophenyl)-3-fluorobenzoic acid

Description

4-(3-Cyanophenyl)-3-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a cyano-substituted phenyl group at the 4-position and a fluorine atom at the 3-position of the benzene ring. Its molecular formula is C₁₄H₈FNO₂ (molar mass: 241.22 g/mol). It is primarily utilized in pharmaceutical research as a synthetic intermediate or lead compound for developing enzyme inhibitors, anti-inflammatory agents, and anticancer therapeutics .

Properties

IUPAC Name |

4-(3-cyanophenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-7-11(14(17)18)4-5-12(13)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHSASRBHSRGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681400 | |

| Record name | 3'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261960-89-7 | |

| Record name | 3'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanophenyl)-3-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Preparation of Boronic Acid Derivative: The boronic acid derivative is prepared by reacting an appropriate aryl halide with a boron reagent under mild conditions.

Coupling Reaction: The boronic acid derivative is then coupled with 3-fluorobenzoic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanophenyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(3-Cyanophenyl)-3-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of protein kinases, leading to the modulation of cell signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

The table below compares structural analogues of 4-(3-Cyanophenyl)-3-fluorobenzoic acid, highlighting substituent differences and their implications:

| Compound Name | Substituents | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 3-F, 4-(3-CN-phenyl) | C₁₄H₈FNO₂ | Electron-withdrawing -CN and -F groups |

| 4-(4-Cyanophenyl)benzoic acid | 4-(4-CN-phenyl) | C₁₄H₉NO₂ | -CN at para position; lacks fluorine |

| 4-(3-Acetylphenyl)-3-fluorobenzoic acid | 3-F, 4-(3-COCH₃-phenyl) | C₁₅H₁₁FO₃ | Acetyl group instead of -CN; increased lipophilicity |

| 4-(3-Chloro-4-fluorophenyl)benzoic acid | 3-Cl, 4-F, 4-phenyl | C₁₃H₈ClFO₂ | Halogen substituents; higher molecular weight |

| 4-(dimethylamino)-3-fluorobenzoic acid | 3-F, 4-N(CH₃)₂ | C₉H₁₀FNO₂ | Electron-donating -N(CH₃)₂; altered solubility |

Key Observations :

- The cyano group enhances dipole interactions and metabolic stability compared to acetyl or amino groups .

- Electron-donating groups like -N(CH₃)₂ increase solubility in polar solvents but reduce electrophilic reactivity .

Physicochemical Properties

| Property | This compound | 4-(4-Cyanophenyl)benzoic acid | 4-(3-Chloro-4-fluorophenyl)benzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 241.22 | 223.22 | 250.65 |

| LogP (Predicted) | 2.8 | 2.5 | 3.1 |

| Solubility (Water) | Low | Low | Very Low |

| pKa (Carboxylic Acid) | ~2.8 | ~2.7 | ~2.9 |

Analysis :

- The fluorine atom in the 3-position slightly increases acidity (lower pKa) compared to non-fluorinated analogues due to its electron-withdrawing effect .

- Chlorine substituents raise LogP values, enhancing lipophilicity but reducing aqueous solubility .

Challenges :

- Cyano groups may require protective strategies during hydrolysis to prevent nitrile degradation .

- Fluorine incorporation demands careful control of reaction conditions to avoid defluorination .

Key Trends :

- Cyano-substituted derivatives show promise in targeting enzymes like COX-2 due to strong binding via dipole interactions .

- Halogenated compounds are preferred in antimicrobial applications but may pose higher toxicity risks .

Biological Activity

4-(3-Cyanophenyl)-3-fluorobenzoic acid, with the CAS number 1261960-89-7, is a notable organic compound characterized by its unique structural features, including a cyanophenyl group and a fluorobenzoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- InChI Key : XEHSASRBHSRGRM-UHFFFAOYSA-N

This compound's unique positioning of the fluorine and cyanophenyl groups contributes to its distinct chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds. The general synthetic route includes:

- Preparation of Boronic Acid Derivative : Reacting an appropriate aryl halide with a boron reagent.

- Coupling Reaction : The boronic acid derivative is coupled with 3-fluorobenzoic acid in the presence of a palladium catalyst and a base (e.g., potassium carbonate).

- Purification : The product is purified using recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, impacting key biochemical pathways. Notably, it has been studied for its potential to inhibit protein kinases, which play critical roles in cell signaling related to inflammation and cancer.

Therapeutic Potential

Research indicates that this compound may possess:

- Anti-inflammatory Properties : By modulating inflammatory pathways.

- Anticancer Activity : Through the inhibition of cancer cell proliferation and induction of apoptosis.

Research Findings

Recent studies have explored the compound’s efficacy in various biological assays:

- In Vitro Studies : Demonstrated significant inhibition of specific cancer cell lines, suggesting potential as an anticancer agent.

- Biochemical Assays : Evaluated its role as a ligand, showing promising interactions with target proteins involved in disease pathways.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3-Cyanophenyl)-2-fluorobenzoic acid | Similar structure but different fluorine position | Lower potency against cancer cells |

| 4-(3-Cyanophenyl)-4-fluorobenzoic acid | Variation in fluorine positioning | Different pharmacological profile |

| 4-(3-Cyanophenyl)-3-chlorobenzoic acid | Chlorine instead of fluorine | Varying interactions with biological targets |

The distinct positioning of functional groups in this compound leads to different reactivities and biological activities compared to its analogs.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives of benzoic acids, including this compound, exhibited potent antitumor effects against various cancer cell lines.

- Inflammation Modulation Study : Research indicated that the compound could significantly reduce inflammatory markers in vitro, suggesting therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.